5,7-dihydroxy-2-[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(2R,3R)-2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-1,4-benzodioxin-6-yl]-5,7-dihydroxy-4H-1-benzopyran-4-one is a natural product found in Epimedium sagittatum with data available.
Biological Activity
5,7-Dihydroxy-2-[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one is a complex flavonoid compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, neuroprotective, and antimicrobial properties, supported by various studies and data.
Chemical Structure and Properties
The compound belongs to the flavonoid class and features multiple hydroxyl groups, which are crucial for its biological activity. The presence of these functional groups enhances its ability to act as an antioxidant and contributes to its interaction with biological targets.
Antioxidant Activity
Flavonoids are known for their antioxidant properties. Research indicates that the structure of flavonoids significantly influences their ability to scavenge free radicals. The presence of hydroxyl groups at specific positions (such as 5 and 7) enhances the antioxidant capacity of the compound, making it effective in neutralizing reactive oxygen species (ROS) .
Table 1: Antioxidant Activity Comparison
Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
---|---|---|
5,7-Dihydroxy Compound | 85% | 25 |
Quercetin | 90% | 20 |
Rutin | 70% | 30 |
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of flavonoids in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has shown potential in promoting neurogenesis and synaptogenesis through mechanisms involving the activation of the CREB signaling pathway and increased levels of Brain-Derived Neurotrophic Factor (BDNF) .
Case Study: Neuroprotection in Animal Models
In a study involving mice subjected to oxidative stress, administration of the compound resulted in significant improvements in cognitive function and reduced neuronal loss. The treatment group exhibited enhanced levels of pCREB and BDNF compared to control groups .
Antimicrobial Activity
Flavonoids have also been investigated for their antimicrobial properties. The compound demonstrated significant inhibitory effects against various bacterial strains, including those resistant to conventional antibiotics. Its mechanism involves disrupting bacterial cell membranes and inhibiting biofilm formation .
Table 2: Antimicrobial Efficacy
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Streptococcus mutans | 8 µg/mL |
Properties
Molecular Formula |
C25H20O9 |
---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
5,7-dihydroxy-2-[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one |
InChI |
InChI=1S/C25H20O9/c1-31-20-7-13(2-4-15(20)28)25-23(11-26)33-21-6-12(3-5-18(21)34-25)19-10-17(30)24-16(29)8-14(27)9-22(24)32-19/h2-10,23,25-29H,11H2,1H3/t23-,25-/m1/s1 |
InChI Key |
NMICSFNNFDNGEL-ILBGXUMGSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=CC(=C3)C4=CC(=O)C5=C(C=C(C=C5O4)O)O)CO)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4=CC(=O)C5=C(C=C(C=C5O4)O)O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.